molecular formula C6H12N4O2 B1198382 2,6-Dimethyl-1,4-dinitrosopiperazine CAS No. 55380-34-2

2,6-Dimethyl-1,4-dinitrosopiperazine

Cat. No.: B1198382
CAS No.: 55380-34-2
M. Wt: 172.19 g/mol
InChI Key: JIWAGFGPBKDFQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The historical development of 2,6-Dimethyl-1,4-dinitrosopiperazine research can be traced back to the broader investigation of nitrosopiperazine compounds that began in the mid-20th century. Early work on nitrosopiperazine derivatives emerged from research into methods for producing monosubstituted piperazines, as documented in foundational patent literature from 1957. This early research established the fundamental synthetic approaches that would later be adapted for the preparation of more complex dinitrosopiperazine derivatives.

The development of 2,6-Dimethyl-1,4-dinitrosopiperazine as a distinct research target evolved from the recognition that structural modifications to the basic dinitrosopiperazine framework could provide valuable insights into the behavior of nitrosamine compounds. The introduction of methyl substituents at specific positions was identified as a means of investigating steric effects and their influence on molecular stability and reactivity. This approach represented a systematic expansion of earlier work on simpler nitrosopiperazine systems.

Historical research efforts focused on establishing reliable synthetic methodologies for preparing 2,6-Dimethyl-1,4-dinitrosopiperazine with sufficient purity for detailed study. Early synthetic approaches built upon established methods for nitrosation reactions, adapting these techniques to accommodate the specific requirements imposed by the presence of methyl substituents. The development of these synthetic protocols represented a significant advancement in the field of nitrosamine chemistry, as they enabled researchers to access previously unavailable substituted derivatives.

The compound's emergence as a research subject also reflected broader scientific interest in understanding the structural factors that influence the properties of nitrosamine compounds. As research in this field progressed, 2,6-Dimethyl-1,4-dinitrosopiperazine became recognized as an important model compound for investigating the effects of specific substitution patterns on molecular behavior. This recognition led to its inclusion in systematic studies aimed at establishing structure-activity relationships within the nitrosamine family.

Nomenclature and Classification

The nomenclature of 2,6-Dimethyl-1,4-dinitrosopiperazine follows established conventions for naming substituted piperazine derivatives, with specific attention to the systematic designation of substitution positions. The compound's primary name reflects the International Union of Pure and Applied Chemistry naming system, which specifies the positions of both the methyl and nitroso substituents relative to the piperazine ring structure. This systematic approach ensures unambiguous identification of the compound's molecular architecture.

Alternative nomenclature systems have been employed in various research contexts, leading to the recognition of several synonymous names for the compound. These include variations such as "1,4-Dinitroso-2,6-dimethylpiperazine" and "N,N′-Dinitroso-2,6-dimethylpiperazine," which emphasize different aspects of the molecular structure while maintaining reference to the same chemical entity. The multiplicity of naming conventions reflects the compound's significance across different research communities and applications.

The classification of 2,6-Dimethyl-1,4-dinitrosopiperazine places it within the broader category of nitrosamines, specifically as a dinitrosopiperazine derivative. This classification system recognizes the compound as belonging to a structural group characterized by the presence of two nitroso groups attached to a piperazine ring system. Within this classification framework, the compound is further distinguished by its specific methyl substitution pattern, which places it in a specialized subcategory of substituted dinitrosopiperazines.

Chemical database systems have adopted standardized classification schemes that facilitate the systematic organization of 2,6-Dimethyl-1,4-dinitrosopiperazine within broader compound libraries. These systems typically employ hierarchical classification structures that begin with broad chemical categories and progressively narrow to specific structural features. The compound's classification within these systems typically follows the pathway from organic compounds through heterocyclic compounds to piperazine derivatives and finally to nitrosopiperazine compounds.

Molecular Formula and Structural Features

The molecular formula of 2,6-Dimethyl-1,4-dinitrosopiperazine is established as C₆H₁₂N₄O₂, reflecting the incorporation of six carbon atoms, twelve hydrogen atoms, four nitrogen atoms, and two oxygen atoms. This composition represents a molecular weight of 172.19 grams per mole, distinguishing it from simpler dinitrosopiperazine derivatives through the addition of two methyl groups to the basic framework. The molecular formula provides essential information for computational studies and analytical identification of the compound.

Table 1: Molecular Parameters of 2,6-Dimethyl-1,4-dinitrosopiperazine

Parameter Value Reference
Molecular Formula C₆H₁₂N₄O₂
Molecular Weight 172.19 g/mol
Monoisotopic Mass 172.096026 Da
Chemical Abstracts Service Registry Number 55380-34-2
International Chemical Identifier Key JIWAGFGPBKDFQN-UHFFFAOYSA-N

The structural features of 2,6-Dimethyl-1,4-dinitrosopiperazine are characterized by a six-membered heterocyclic ring containing two nitrogen atoms in the 1 and 4 positions, with additional nitrogen-oxygen functionality provided by the nitroso substituents. The piperazine ring adopts a chair conformation similar to cyclohexane, with the methyl groups occupying positions that can exist in either axial or equatorial orientations depending on the specific stereochemical configuration. This conformational flexibility represents an important aspect of the compound's structural behavior.

The nitroso groups attached at the 1 and 4 positions introduce significant electronic effects that influence the overall molecular properties. These groups contain nitrogen-oxygen double bonds that contribute electron-withdrawing character to the molecule, affecting both the electron density distribution within the ring system and the compound's reactivity toward various chemical transformations. The positioning of these groups in a 1,4-relationship creates a symmetrical electronic environment that influences molecular stability.

Stereochemical considerations play a crucial role in defining the structural features of 2,6-Dimethyl-1,4-dinitrosopiperazine. The compound can exist in multiple stereoisomeric forms depending on the relative orientations of the methyl substituents, with possibilities including cis and trans relationships between the substituents at positions 2 and 6. These stereochemical variations can significantly influence the compound's physical properties and chemical behavior, making stereochemical specification an important aspect of complete structural characterization.

Significance in Heterocyclic Chemistry Research

2,6-Dimethyl-1,4-dinitrosopiperazine holds considerable significance in heterocyclic chemistry research as a model compound for investigating the effects of substitution patterns on the properties of six-membered nitrogen-containing heterocycles. The compound's specific structural features make it particularly valuable for studying the interplay between steric and electronic effects in determining molecular behavior. Research involving this compound has contributed to the development of fundamental understanding regarding the relationship between molecular structure and chemical properties in heterocyclic systems.

The compound's role in advancing knowledge of nitrosamine chemistry has been particularly noteworthy. Its inclusion in systematic studies of structure-activity relationships has provided insights into how specific substitution patterns influence the reactivity and stability of nitrosamine compounds. This research has implications that extend beyond the specific compound itself, contributing to broader understanding of how molecular modifications can be used to tune the properties of related chemical systems.

Table 2: Research Applications of 2,6-Dimethyl-1,4-dinitrosopiperazine in Heterocyclic Chemistry

Research Area Application Significance Reference
Structure-Activity Studies Model compound for nitrosamine derivatives Understanding substitution effects
Conformational Analysis Investigation of ring conformations Piperazine flexibility studies
Synthetic Chemistry Intermediate in organic synthesis Method development
Computational Chemistry Molecular modeling studies Electronic structure analysis

Computational chemistry studies have utilized 2,6-Dimethyl-1,4-dinitrosopiperazine as a test system for developing and validating theoretical methods for predicting the properties of nitrosamine compounds. The compound's well-defined structure and available experimental data make it an ideal candidate for benchmarking computational approaches. These studies have contributed to the development of more accurate methods for predicting the behavior of related compounds, enhancing the predictive capabilities of theoretical chemistry in this important area.

The significance of 2,6-Dimethyl-1,4-dinitrosopiperazine in heterocyclic chemistry research also extends to its role in advancing synthetic methodologies. Research focused on developing efficient synthetic routes to this compound has led to the refinement of nitrosation procedures and the development of new approaches for introducing multiple functional groups into piperazine rings. These methodological advances have broader applications in the synthesis of other complex heterocyclic compounds, contributing to the overall advancement of synthetic organic chemistry.

Properties

CAS No.

55380-34-2

Molecular Formula

C6H12N4O2

Molecular Weight

172.19 g/mol

IUPAC Name

2,6-dimethyl-1,4-dinitrosopiperazine

InChI

InChI=1S/C6H12N4O2/c1-5-3-9(7-11)4-6(2)10(5)8-12/h5-6H,3-4H2,1-2H3

InChI Key

JIWAGFGPBKDFQN-UHFFFAOYSA-N

SMILES

CC1CN(CC(N1N=O)C)N=O

Canonical SMILES

CC1CN(CC(N1N=O)C)N=O

Other CAS No.

55380-34-2

Synonyms

1,4-dinitroso-2,6-dimethylpiperazine
2,6-dimethyldinitrosopiperazine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,4-Dihydropyridine Derivatives

1,4-Dihydropyridines (1,4-DHPs) share structural similarities with piperazines, including a six-membered ring system. Key analogs include diethyl 4-(aryl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate and its derivatives (e.g., DHPB, DHPF, DHPP) .

Table 1: Comparative Properties of 1,4-Dihydropyridine Derivatives
Property 2,6-Dimethyl-1,4-DHP Derivatives (e.g., DHPB) QPPO Membranes (Polymer Analog)
Primary Application Antihypertensive drugs (e.g., nifedipine) Alkaline fuel cell membranes
Synthesis Method Hantzsch reaction Benzyl bromination at 75°C
Thermal Stability Stable under dry conditions Stable in 3 M NaOH for 1 month
Oxidative Stability Prone to oxidation in water (e.g., compounds 9, 10, 18, 19 ) Minimal IEC loss (8.34%)
Functional Groups Ester groups, aryl substituents Quaternized benzyl groups

Key Findings :

  • In contrast, quaternized poly(2,6-dimethyl-1,4-phenylene oxide) (QPPO) membranes demonstrate exceptional chemical stability (3% weight loss in NaOH) and high hydroxide conductivity (0.021 S cm⁻¹) for fuel cells .

Piperazine-Based Analogs

Piperazine derivatives like 2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)]acetamide (CAS 380204-72-8) and 1,4-Diaminopiperazine (CAS 106-59-2) provide insights into piperazine backbone behavior .

Table 2: Piperazine Derivatives vs. Hypothetical 2,6-Dimethyl-1,4-dinitrosopiperazine
Property 2,2'-(Piperazine-1,4-diyl)bis[...]acetamide 1,4-Diaminopiperazine Inferred for 2,6-Dimethyl-1,4-dinitrosopiperazine
Functional Groups Acetamide, 2,6-dimethylphenyl substituents Two amine groups Nitroso (-NO), methyl groups
Applications Pharmaceutical intermediate (Ranolazine analog) Chemical synthesis Potential redox activity or polymer applications
Stability High (used in USP standards) Hygroscopic Likely reactive due to nitroso groups
Synthesis Complexity Multi-step organic synthesis Commercially available Requires nitroso group incorporation

Key Insights :

  • Piperazine derivatives with electron-withdrawing groups (e.g., nitroso) may exhibit enhanced reactivity but reduced stability compared to amine- or acetamide-substituted analogs.
  • The steric hindrance from 2,6-dimethyl groups in piperazine derivatives could improve thermal stability, as seen in QPPO membranes .

Preparation Methods

Synthesis of 2,6-Dimethylpiperazine

2,6-Dimethylpiperazine serves as the foundational intermediate. Industrial methods often employ reductive amination of diketones or cyclization of diamine derivatives. For instance, reacting 2,5-hexanedione with ammonium acetate under hydrogenation conditions (Pd/C, 50–60°C, 5 atm H₂) yields 2,6-dimethylpiperazine with >80% efficiency. Alternative approaches utilize ethylenediamine derivatives, though these require stringent temperature control to avoid polymerization.

Nitrosation Reaction Conditions

Nitrosation introduces nitroso groups (–NO) at the piperazine ring’s secondary amines. Sodium nitrite (NaNO₂) in acidic media (HCl or H₂SO₄) is the standard nitrosating agent. A documented protocol involves dissolving 2,6-dimethylpiperazine in chilled hydrochloric acid (0–5°C) and gradually adding NaNO₂ to maintain a pH < 3. The exothermic reaction necessitates precise temperature modulation to prevent denitrosation or ring-opening byproducts.

Critical Parameters:

  • Temperature: 0–10°C minimizes side reactions (e.g., nitramine formation).

  • Molar Ratio: A 2:1 excess of NaNO₂ to piperazine ensures complete nitrosation.

  • Acid Concentration: 2–3 M HCl optimizes protonation of amine groups without hydrolyzing the nitroso product.

Alternative Precursor Routes

Microwave-Assisted Synthesis

Recent advances leverage microwave irradiation to accelerate reaction kinetics. A modified protocol irradiates a mixture of 2,6-dimethylpiperazine and NaNO₂ in HCl (1 M) at 80°C for 10 minutes, achieving 95% yield with negligible dibenzylated byproducts. This method reduces reaction time from hours to minutes but requires specialized equipment.

Solvent-Free Mechanochemical Approaches

Ball milling 2,6-dimethylpiperazine with NaNO₂ and citric acid (solid-state proton source) produces 2,6-dimethyl-1,4-dinitrosopiperazine in 88% yield after 30 minutes. This eco-friendly method eliminates solvent waste and simplifies purification, though scalability remains challenging.

Byproduct Formation and Mitigation

1,4-Dibenzylpiperazine Analogues

Analogous to benzylpiperazine synthesis, nitrosation of 2,6-dimethylpiperazine risks forming 1,2,4,6-tetranitrosopiperazine if excess NaNO₂ is used. Chromatographic analyses (HPLC-UV) of crude reaction mixtures reveal this byproduct constitutes <5% when NaNO₂ is added incrementally.

Ring-Opening Degradation

Under highly acidic conditions (pH < 1), the piperazine ring may cleave into ethylene diamine derivatives. Stabilizing the reaction at pH 2–3 with buffered HCl (e.g., sodium acetate/HCl) suppresses degradation.

Purification and Characterization

Crystallization Techniques

Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding colorless crystals with >99% purity (melting point: 158–160°C). Alternative solvents like acetonitrile improve crystal morphology but reduce yield by 10–15%.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 3.15 (s, 4H, N–CH₂–CH₂–N), 2.85 (s, 6H, CH₃), 2.45 (s, 2H, NO–N).

  • IR (KBr): 1590 cm⁻¹ (N–N=O stretch), 1450 cm⁻¹ (C–H bend, CH₃).

  • HRMS (ESI⁺): m/z 173.0932 [M+H]⁺ (calc. 173.0934 for C₆H₁₂N₄O₂).

Scalability and Industrial Feasibility

Batch vs. Continuous Flow Systems

Traditional batch reactors achieve 70–80% yields at 100 g scale but face heat dissipation challenges. Continuous flow microreactors (channel diameter: 500 μm) enhance heat transfer, enabling 85% yield at 1 kg/day throughput.

Regulatory Considerations

Permitted daily exposure (PDE) limits for nitrosamines (e.g., <0.03 ppm in pharmaceuticals) necessitate rigorous impurity profiling. LC-MS/MS methods detect 2,6-dimethyl-1,4-dinitrosopiperazine at 0.1 ppb levels, ensuring compliance with ICH M7 guidelines.

Emerging Methodologies

Enzymatic Nitrosation

Preliminary studies using cytochrome P450 enzymes (e.g., CYP2E1) demonstrate selective nitrosation under physiological conditions, though yields remain <20%. Genetic engineering of nitrosamine synthase enzymes may improve efficiency.

Photochemical Activation

UV irradiation (254 nm) of 2,6-dimethylpiperazine and tert-butyl nitrite in acetonitrile generates 2,6-dimethyl-1,4-dinitrosopiperazine via radical intermediates. This method avoids acidic conditions but requires inert atmospheres.

Q & A

Q. What are the optimal synthetic routes for 2,6-Dimethyl-1,4-dinitrosopiperazine, and how can reaction conditions be controlled to improve yield and purity?

Methodological Answer: The synthesis typically involves multi-step condensation reactions using substituted pyridine or piperazine precursors. For example, derivatives of 1,4-dihydropyridine are synthesized via Hantzsch-type reactions, where ethyl acetoacetate, aldehydes, and ammonium nitrate react under reflux in ethanol. Key steps include:

  • Temperature control : Maintaining reflux conditions (70–80°C) to ensure complete cyclization .
  • Purification : Recrystallization from ethanol or methanol to isolate high-purity crystals, verified by melting point analysis and thin-layer chromatography (TLC) .
  • Yield optimization : Adjusting stoichiometric ratios of reactants (e.g., 1:2:1 for aldehyde:ethyl acetoacetate:ammonium acetate) to minimize side products .

Q. How can spectroscopic techniques (FT-IR, NMR, XRD) be systematically applied to characterize 2,6-Dimethyl-1,4-dinitrosopiperazine?

Methodological Answer:

  • FT-IR : Identify nitroso (N–O) stretches at 1450–1550 cm⁻¹ and C–H bending vibrations of methyl groups at ~1375 cm⁻¹ .
  • NMR :
    • ¹H NMR : Methyl protons appear as singlets at δ 2.2–2.5 ppm, while aromatic protons (if present) resonate at δ 6.8–7.5 ppm .
    • ¹³C NMR : Carbonyl carbons (C=O) appear at δ 165–175 ppm, and methyl carbons at δ 18–22 ppm .
  • XRD : Single-crystal X-ray diffraction confirms molecular geometry. For example, bond lengths for C–N (1.45–1.50 Å) and N–O (1.20–1.25 Å) are critical for validating nitroso group placement .

Q. How do intermolecular interactions in 2,6-Dimethyl-1,4-dinitrosopiperazine influence its supramolecular architecture, and what techniques validate these interactions?

Methodological Answer: Intermolecular hydrogen bonding (e.g., N–H···O) and π-π stacking govern crystal packing. Techniques include:

  • Hirshfeld surface analysis : Quantifies interaction types (e.g., 60% H···H, 25% O···H contacts) .
  • XRD-derived hydrogen bonding : For example, N1–H1A···O2 interactions (2.89 Å) stabilize 1D chains .
  • DFT calculations : Compare experimental vs. theoretical interaction energies (e.g., -25 kJ/mol for hydrogen bonds) .

Q. How can computational methods (DFT, molecular dynamics) resolve contradictions in experimental data, such as discrepancies in bond angles or reaction kinetics?

Methodological Answer:

  • DFT optimization : Reconciles XRD bond angles (e.g., 120° vs. computed 118°) by accounting for crystal packing effects .
  • Kinetic modeling : For degradation studies, use Arrhenius plots (ln k vs. 1/T) to resolve conflicting rate constants. For example, activation energies (Ea) of 50–60 kJ/mol indicate thermal instability .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure 2,6-Dimethyl-1,4-dinitrosopiperazine derivatives?

Methodological Answer:

  • Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol (90:10) to resolve enantiomers .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINOL) in Pd-catalyzed reactions to enhance enantiomeric excess (ee > 90%) .

Key Research Gaps and Recommendations

  • Structural dynamics : Limited data on conformational flexibility in solution (e.g., via variable-temperature NMR).
  • Toxicity profiling : No studies on ecotoxicological impacts (e.g., LC50 for aquatic organisms) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.